3-Hydroxy-7-octenoic acid
Overview
Description
Scientific Research Applications
Synthesis of Enantiomers : Greck, Ferreira, and Genêt (1996) demonstrated the synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, which is closely related to 3-Hydroxy-7-octenoic acid, using asymmetric hydrogenation and electrophilic amination. This work contributes to the field of organic synthesis (Greck, Ferreira, & Genêt, 1996).
Antitumor Agents : Chakraborty and Das (2000) synthesized the '2-methyl-1,3-diol' moiety of the epoxy octenoic acid moiety in depsipeptide cryptophycins. This research is significant for the study of potent antitumor agents (Chakraborty & Das, 2000).
Fungal Metabolism : Tahara and Mizutani (1978) explored the fungal hydration of trans-2-alkeneic acids, leading to the production of 3-hydroxyalkanoic acids, including derivatives of 3-Hydroxy-7-octenoic acid. This is useful for preparing dextrorotatory 3-hydroxy acids (Tahara & Mizutani, 1978).
Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species. These probes can reliably detect highly reactive species and differentiate them from other reactive oxygen species, making them useful in biological and chemical applications. Although not directly mentioning 3-Hydroxy-7-octenoic acid, this study relates to the broader context of oxidative chemistry (Setsukinai et al., 2003).
Surface Chemistry : Bavisotto et al. (2021) investigated the adsorption and reaction pathways of 7-octenoic acid on copper, relevant to 3-Hydroxy-7-octenoic acid. Their findings are crucial for understanding surface chemistry and material science applications (Bavisotto et al., 2021).
Biosynthetic Pathways : Jiang, Meng, and Xian (2009) reviewed potential biosynthetic pathways for 3-hydroxypropionic acid production. Their evaluation of thermodynamic favorability highlights new techniques and research needs in biosynthesis, which is relevant to the study of similar compounds like 3-Hydroxy-7-octenoic acid (Jiang, Meng, & Xian, 2009).
Safety And Hazards
properties
IUPAC Name |
3-hydroxyoct-7-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFJLBAOZQKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923515 | |
Record name | 3-Hydroxyoct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-octenoic acid | |
CAS RN |
120676-01-9 | |
Record name | 3-Hydroxy-7-octenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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